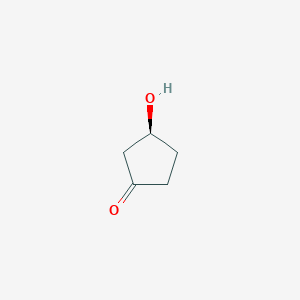

3-Hydroxycyclopentanone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-hydroxycyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULNLSGTYCQLLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxycyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycyclopentanone is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its unique structure, featuring a five-membered ring with both a ketone and a hydroxyl group, makes it a key intermediate in the synthesis of a wide range of biologically active molecules, most notably prostaglandins (B1171923) and their analogues. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key reactions, and its applications in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions. Its physical and chemical properties are summarized in the tables below. These properties are influenced by the presence of both a polar carbonyl group and a hydrogen-bond-donating hydroxyl group, which affect its boiling point, solubility, and reactivity.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-hydroxycyclopentan-1-one | [1] |

| CAS Number | 26831-63-0 | [1] |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point (Predicted) | 210.0 ± 33.0 °C | [4] |

| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in water and polar organic solvents | N/A |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.98-2.08 (m, 1H), 2.08-2.32 (m, 3H), 2.32-2.54 (m, 2H), 2.78 (s, 1H), 4.38-4.84 (m, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 31.38, 35.40, 47.91, 69.72, 217.80 |

| Infrared (IR) Spectrum | Characteristic absorptions for O-H (broad, ~3400 cm⁻¹), C=O (strong, ~1740 cm⁻¹), and C-H (stretch, ~2850-3000 cm⁻¹) are expected. |

| Mass Spectrometry (MS) | Expected molecular ion [M]⁺ at m/z = 100.05. Common fragments would likely result from the loss of water ([M-H₂O]⁺) or other small neutral molecules. |

Key Chemical Reactions and Experimental Protocols

This compound undergoes a variety of chemical transformations targeting its hydroxyl and carbonyl functionalities. These reactions are pivotal for its use as a synthetic intermediate.

Synthesis of this compound

A common laboratory synthesis of this compound involves the selective oxidation of a diol precursor.

References

(R)-3-hydroxycyclopentanone: A Comprehensive Technical Guide for Researchers

CAS Number: 109905-53-5

This in-depth guide serves as a core technical resource for researchers, scientists, and drug development professionals interested in (R)-3-hydroxycyclopentanone. This chiral cyclic β-hydroxy ketone is a valuable building block in the synthesis of a variety of biologically active molecules and natural products. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on experimental details and data presentation for practical laboratory use.

Chemical and Physical Properties

(R)-3-hydroxycyclopentanone is a colorless oil at room temperature. A summary of its key physical and chemical properties is presented in Table 1. This data is crucial for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 109905-53-5 | [1][2][3] |

| Molecular Formula | C5H8O2 | [1][2][4] |

| Molecular Weight | 100.12 g/mol | [1][2][3][4] |

| Appearance | Colorless oil | [5] |

| Storage Temperature | 2-8°C | [6] |

| Boiling Point | 210.0 ± 33.0 °C (Predicted) | [6] |

| Density | 1.217 ± 0.06 g/cm3 (Predicted) | [6] |

| pKa | 14.15 ± 0.20 (Predicted) | [6] |

| LogP | 0.10030 | [2][6] |

| Topological Polar Surface Area | 37.3 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Synthesis of (R)-3-hydroxycyclopentanone

The enantioselective synthesis of (R)-3-hydroxycyclopentanone is a key challenge and an area of active research. The primary strategies involve the enzymatic resolution of a racemic mixture or the asymmetric reduction of a prochiral precursor.

Chemoenzymatic Resolution Strategy

A widely employed method for obtaining enantiomerically pure (R)-3-hydroxycyclopentanone is through the kinetic resolution of racemic 3-hydroxycyclopentanone using a lipase. This biocatalytic approach offers high enantioselectivity under mild reaction conditions. A general workflow for this strategy is depicted below.

References

- 1. 109905-53-5|(R)-3-Hydroxycyclopentan-1-one|BLD Pharm [bldpharm.com]

- 2. (R)-3-hydroxycyclopentanone | CAS#:109905-53-5 | Chemsrc [chemsrc.com]

- 3. Cyclopentanone, 3-hydroxy-, (R)- | C5H8O2 | CID 643078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C5H8O2 | CID 10796707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopentanone, 3-hydroxy-, (3R)- synthesis - chemicalbook [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Synthesis of (S)-3-hydroxycyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxycyclopentanone is a valuable chiral building block in organic synthesis, particularly for the preparation of various biologically active molecules. Its stereodefined structure makes it a crucial intermediate in the synthesis of prostaglandins (B1171923) and their analogues, which are lipid compounds with a wide range of physiological effects, leading to their use in numerous pharmaceutical applications. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure (S)-3-hydroxycyclopentanone, including detailed experimental protocols, quantitative data for comparison, and visualizations of relevant pathways and workflows.

Core Synthetic Strategies

The synthesis of (S)-3-hydroxycyclopentanone can be broadly categorized into three main approaches:

-

Asymmetric Synthesis via Desymmetrization: This is one of the most efficient methods, starting from the achiral precursor 1,3-cyclopentanedione. Chirality is introduced through an enantioselective reduction.

-

Enzymatic Kinetic Resolution: This method involves the separation of a racemic mixture of 3-hydroxycyclopentanone, where an enzyme selectively catalyzes the transformation of one enantiomer, allowing the other to be isolated.

-

Chiral Pool Synthesis: This approach utilizes a readily available chiral molecule, such as a carbohydrate, as the starting material, and through a series of chemical transformations, it is converted into the target molecule, preserving the desired stereochemistry.

The logical relationship and key features of these strategies are outlined in the diagram below.

Caption: Comparative overview of synthetic strategies.

Data Presentation: Quantitative Comparison of Synthetic Methods

The following tables summarize quantitative data for the different synthetic approaches, allowing for a direct comparison of their efficiencies.

Table 1: Asymmetric Synthesis - Desymmetrization of 1,3-Cyclopentanedione Derivatives

| Substrate | Catalyst/Reagent | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 2-Methyl-2-(prop-2-en-1-yl)cyclopentane-1,3-dione | (S)-2-Methyl-CBS-oxazaborolidine | BH₃•THF | THF | -78 | 72 | 92 | [1] |

| 2-Allyl-1,3-cyclopentanedione | Baker's Yeast | - | - | - | satisfactory | excellent | [2][3] |

| 1,3-Cyclohexanedione derivative | P-stereogenic phosphinamide | - | - | - | 60 | 92 | [2][3] |

Table 2: Enzymatic Kinetic Resolution of Racemic this compound

| Enzyme | Acylating Agent | Solvent | Product | Yield (%) | ee (%) | Reference |

| Porcine Pancreatic Lipase (PPL-II) | Vinyl acetate | Diisopropyl ether | (R)-acetate | 25 | 91 | [4] |

| Candida antarctica Lipase B (CAL-B) | Ethanol (B145695) (for ethanolysis of (R)-acetate) | tert-Butyl methyl ether | (R)-3-hydroxycyclopentanone | 90 | >99 | [5] |

| Lipase AK | Vinyl acetate | - | Monoacetate | 91 | 99 | [6] |

Experimental Protocols

Asymmetric Synthesis: Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of a 2-substituted-1,3-cyclopentanedione using an (S)-CBS-oxazaborolidine catalyst.

Materials:

-

2-Methyl-2-(prop-2-en-1-yl)cyclopentane-1,3-dione

-

(S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃•THF, 1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Catalyst and Reducing Agent Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add the BH₃•THF solution (1.2 equivalents) dropwise over 10 minutes. Stir the resulting solution for 15 minutes at -78 °C.

-

Substrate Addition: Dissolve the 2-methyl-2-(prop-2-en-1-yl)cyclopentane-1,3-dione (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the catalyst mixture over 30 minutes at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by the slow addition of methanol at -78 °C.

-

Work-up: Allow the mixture to warm to room temperature and then concentrate it under reduced pressure. Add a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral hydroxyketone.

Enzymatic Desymmetrization using Baker's Yeast

This protocol outlines the desymmetrization of a 2-substituted-1,3-cyclopentanedione using baker's yeast.[2][3]

Materials:

-

2-Allyl-1,3-cyclopentanedione

-

Baker's yeast (Saccharomyces cerevisiae)

-

Water

-

Celite®

-

Ethyl acetate

Procedure:

-

Yeast Suspension Preparation: In a flask, prepare a suspension of baker's yeast and sucrose in water. Gently shake the mixture at room temperature for approximately 30 minutes to activate the yeast.

-

Substrate Addition: Dissolve the 2-allyl-1,3-cyclopentanedione in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) and add it to the yeast suspension.

-

Reaction: Shake the reaction mixture at a constant temperature (typically 25-30 °C) for 48-96 hours. Monitor the reaction progress by TLC or GC.

-

Work-up: After the reaction is complete, add Celite® to the mixture and stir for 30 minutes.

-

Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the filter cake with water and ethyl acetate. Separate the aqueous and organic layers of the filtrate and extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the enantiomerically enriched α-hydroxyketone.

Application in Drug Development: Prostaglandin Synthesis

(S)-3-hydroxycyclopentanone is a pivotal precursor in the synthesis of various prostaglandins, which are used in a wide array of therapeutic areas including glaucoma, cardiovascular disease, and gynecology. The cyclopentane (B165970) ring of the prostaglandins is constructed from this chiral building block. For instance, Prostaglandin F₂α (PGF₂α) and Prostaglandin E₂ (PGE₂) are synthesized via multi-step sequences starting from derivatives of (S)-3-hydroxycyclopentanone.

Prostaglandin Signaling Pathways

Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the cell surface, initiating intracellular signaling cascades. The diagrams below illustrate the signaling pathways for PGE₂ and PGF₂α.

Caption: PGE2 signaling through its four receptor subtypes.

Caption: PGF2α signaling cascade via the FP receptor.

Conclusion

The synthesis of (S)-3-hydroxycyclopentanone is a well-established field with several robust and efficient methodologies. For large-scale production, asymmetric desymmetrization of 1,3-cyclopentanedione, particularly via chemo-catalytic methods like the CBS reduction, offers a direct and high-yielding route. Enzymatic methods, including desymmetrization with whole cells or kinetic resolution with isolated lipases, provide an environmentally friendly alternative with excellent enantioselectivity, albeit with a theoretical maximum yield of 50% for kinetic resolutions. Chiral pool synthesis, while potentially lengthy, is a valuable strategy when specific stereoisomers of starting materials are readily and economically available. The choice of the optimal synthetic route will depend on factors such as scale, cost, available resources, and the specific requirements of the downstream application in drug development and other fine chemical industries. The continued development of more efficient catalysts and biocatalysts will undoubtedly further refine the synthesis of this important chiral building block.

References

- 1. acgpubs.org [acgpubs.org]

- 2. The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products [beilstein-journals.org]

- 4. Cyclopentanone, 3-hydroxy-, (3R)- synthesis - chemicalbook [chemicalbook.com]

- 5. keio.elsevierpure.com [keio.elsevierpure.com]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Insights into 3-Hydroxycyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to 3-hydroxycyclopentanone, a valuable chiral building block in organic synthesis. The information compiled herein is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, where the structural elucidation and synthesis of such molecules are paramount.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Predicted and Analogue-Based)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H1 (CH-OH) | ~4.5 | m | - | Chemical shift is variable and depends on solvent and concentration. |

| H2, H5 (CH2 adjacent to C=O) | 2.2 - 2.6 | m | - | |

| H3, H4 (CH2 adjacent to CH-OH) | 1.9 - 2.2 | m | - | |

| OH | Variable | br s | - | Signal may be broad and its position is highly dependent on conditions. |

Table 2: 13C NMR Spectroscopic Data (Predicted and Analogue-Based)

| Carbon | Chemical Shift (δ, ppm) |

| C1 (C=O) | ~215 - 220 |

| C2 (CH-OH) | ~70 - 75 |

| C3, C5 (CH2) | ~35 - 45 |

| C4 (CH2) | ~25 - 35 |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands (Predicted)

| Functional Group | Wavenumber (cm-1) | Intensity |

| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H stretch (alkane) | 3000 - 2850 | Medium |

| C=O stretch (ketone) | ~1740 | Strong |

| C-O stretch (alcohol) | 1260 - 1000 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 100 | [M]+ (Molecular Ion) |

| 82 | [M - H2O]+ |

| 71 | [M - CHO]+ or [M - C2H5]+ |

| 57 | [C3H5O]+ or [C4H9]+ |

| 43 | [C2H3O]+ or [C3H7]+ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. However, standard procedures for compounds of this class can be adapted.

NMR Spectroscopy Protocol (General)

A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl3, 0.5-0.7 mL) in a 5 mm NMR tube. 1H and 13C NMR spectra would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm). For 13C NMR, a proton-decoupled sequence would be used.

IR Spectroscopy Protocol (General)

The infrared spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum recorded in a solution cell. The spectrum would be recorded in the range of 4000-400 cm-1.

Mass Spectrometry Protocol (General)

Mass spectral data would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample. Electron ionization (EI) at 70 eV would be a standard method. The fragmentation pattern would be analyzed to determine the structure of the molecule.

Synthesis of (R)-3-Hydroxycyclopentanone

A key application of this compound lies in its chiral forms, which are valuable intermediates in asymmetric synthesis. The following section outlines a reported chemoenzymatic method for the preparation of enantiomerically enriched (R)-3-hydroxycyclopentanone.

Experimental Protocol: Enzymatic Ethanolysis of (R)-3-oxocyclopentyl acetate (B1210297)

To a round-bottom flask, (R)-3-oxocyclopentyl acetate (160 mg, 1.13 mmol), ethanol (B145695) (1 mL), tert-butyl methyl ether (MTBE, 1 mL), and Candida antarctica lipase (B570770) B (CAL-B) (330 U, 83 mg) are added. The reaction mixture is stirred at 25 °C for 30 hours. Following the reaction, the enzyme is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting residue is purified by flash chromatography on silica (B1680970) gel (eluent: ethyl acetate/petroleum ether 2:1) to yield (R)-3-hydroxycyclopentanone as a colorless oil.

Visualizations

Enzymatic Synthesis of (R)-3-Hydroxycyclopentanone

The following diagram illustrates the workflow for the enzymatic synthesis of (R)-3-hydroxycyclopentanone from (R)-3-oxocyclopentyl acetate.

Caption: Workflow for the enzymatic synthesis of (R)-3-Hydroxycyclopentanone.

This guide provides a foundational understanding of the spectroscopic characteristics and a synthetic route to this compound. Further experimental work is encouraged to fully characterize this important molecule and expand its applications in chemical synthesis.

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Hydroxycyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Hydroxycyclopentanone. The information presented herein is essential for the structural elucidation and characterization of this compound, which is a valuable building block in organic synthesis and drug discovery.

Molecular Structure and Proton Environments

This compound possesses a five-membered ring with a ketone and a hydroxyl group. This structure gives rise to several distinct proton environments, leading to a complex and informative ¹H NMR spectrum. The protons are labeled as follows for clarity in the subsequent discussion:

-

H3 : The proton attached to the carbon bearing the hydroxyl group.

-

H2a, H2b : The diastereotopic methylene (B1212753) protons adjacent to the carbonyl group.

-

H4a, H4b : The diastereotopic methylene protons adjacent to the hydroxyl-bearing carbon.

-

H5a, H5b : The diastereotopic methylene protons on the remaining carbon of the ring.

-

OH : The hydroxyl proton.

The chemical shifts and coupling patterns of these protons provide a detailed fingerprint of the molecule's connectivity and stereochemistry.

Predicted ¹H NMR Data

Due to the limited availability of a complete, publicly accessible, and assigned experimental spectrum, the following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and typical chemical shift ranges for similar structural motifs.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H3 | ~4.5 | m | - |

| OH | Variable (typically 1.5-4.0) | br s | - |

| H2a, H2b | 2.2 - 2.6 | m | - |

| H4a, H4b | 1.8 - 2.2 | m | - |

| H5a, H5b | 1.9 - 2.3 | m | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used, concentration, and temperature. The signals for the methylene protons (H2, H4, and H5) are expected to be complex multiplets due to geminal and vicinal couplings.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect the chemical shift of the hydroxyl proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg').

-

Number of Scans (NS): 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration.

-

Spectral Width (SW): Typically 10-12 ppm.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Logical Relationships of Proton Signals

The following diagram illustrates the structure of this compound and the key proton environments that give rise to the ¹H NMR spectrum.

Caption: Structure and proton assignments for this compound.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-Hydroxycyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Hydroxycyclopentanone. Due to the limited availability of public experimental data, this document utilizes predicted chemical shifts to illustrate the principles of data interpretation and presentation. The methodologies described herein are based on established protocols for small molecule NMR analysis and are intended to serve as a practical reference for laboratory work.

Data Presentation: Predicted 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values were obtained using online NMR prediction tools, which employ computational algorithms to estimate the resonance frequencies of carbon nuclei based on the molecular structure. The carbon atoms are numbered according to standard IUPAC nomenclature, with the carbonyl carbon designated as C1.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C=O) | 218.5 |

| C2 | 45.2 |

| C3 (CH-OH) | 69.8 |

| C4 | 35.1 |

| C5 | 45.2 |

Note: These values are predicted and may differ from experimental results. The chemical shifts of C2 and C5 are predicted to be equivalent due to the molecule's symmetry.

Experimental Protocols

The following is a detailed methodology for obtaining a 13C NMR spectrum of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (ideally >95%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl3) is a common choice for small organic molecules.

-

Concentration: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

-

Spectrometer Setup:

-

Place the NMR tube in the spectrometer's sample holder.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimize the spectral resolution.

-

-

Acquisition Parameters:

-

Nucleus: 13C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically around 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflow for 13C NMR analysis and the relationship between the carbon atoms of this compound and their predicted chemical shifts.

In-Depth Technical Guide on the Stability and Storage of 3-Hydroxycyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 3-hydroxycyclopentanone, a key intermediate in the synthesis of various biologically active molecules. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and shelf-life of this compound for research and development applications.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| Appearance | Light yellow liquid |

| CAS Number | 26831-63-0 |

| Purity | Typically >95% |

| Storage Temperature | Room temperature or 2-8°C |

Stability and Degradation Pathways

This compound, as a β-hydroxy ketone, is susceptible to degradation, primarily through dehydration.

Primary Degradation Pathway: Dehydration

Under thermal stress or in the presence of acidic or basic conditions, this compound can undergo an elimination reaction to form the more stable, conjugated α,β-unsaturated ketone, cyclopent-2-enone. This loss of water is a common degradation pathway for β-hydroxy carbonyl compounds.

Logical Diagram of the Primary Degradation Pathway

Caption: Primary degradation pathway of this compound.

Recommended Storage and Handling

To maintain the purity and stability of this compound, the following storage and handling procedures are recommended:

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend storage at room temperature, while others suggest refrigeration at 2-8°C for long-term stability. The compound should be stored away from incompatible materials, heat, and sources of ignition.

-

Handling Precautions: Handle in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[2] Avoid contact with skin and eyes.[1] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1]

Experimental Protocols

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the recommended technique. The following protocol is based on the principles outlined in the ICH Q1A (R2) guideline for stability testing of new drug substances.[2][3][4][5]

Objective: To develop a stability-indicating HPLC method and perform forced degradation studies to identify potential degradation products and establish the degradation pathways of this compound.

Materials:

-

This compound reference standard

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid or phosphoric acid (for pH adjustment)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

pH meter

-

Calibrated oven

-

Photostability chamber

Methodology:

-

HPLC Method Development (Proposed):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm (based on the carbonyl chromophore).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

Forced Degradation Studies:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

-

Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

-

Base Hydrolysis: Add 1N NaOH and keep at room temperature for 24 hours. Neutralize with 1N HCl before analysis.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid sample in an oven at 70°C for 48 hours. Dissolve in the solvent before analysis.

-

Photostability: Expose the solid sample to light in a photostability chamber according to ICH Q1B guidelines. Dissolve in the solvent before analysis.

-

Analyze all stressed samples, along with a control (unstressed) sample, by the developed HPLC method.

-

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of this compound.

Laboratory Synthesis of this compound

A common laboratory-scale synthesis involves the enzymatic reduction of a precursor. The following is a representative protocol.

Objective: To synthesize (R)-3-hydroxycyclopentanone via enzymatic hydrolysis.

Materials:

-

(R)-3-oxocyclopentyl acetate (B1210297)

-

tert-Butyl methyl ether (MTBE)

-

Candida antarctica lipase (B570770) B (CAL-B)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE)

Methodology:

-

To a round-bottom flask, add (R)-3-oxocyclopentyl acetate (1.13 mmol), ethanol (1 mL), MTBE (1 mL), and CAL-B (330 U).

-

Stir the reaction mixture at 25°C for 30 hours.[6]

-

Filter off the enzyme.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by flash chromatography on silica gel (eluent: EtOAc/PE 2:1) to yield (R)-3-hydroxycyclopentanone.[6]

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Biological Relevance and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its structural class, β-hydroxy ketones, is of significant biological interest. The ketone body β-hydroxybutyrate (BHB), a well-studied β-hydroxy ketone, has known signaling functions that may provide insights into the potential biological roles of similar molecules.

BHB is known to act as an endogenous inhibitor of histone deacetylases (HDACs) and as a ligand for G-protein coupled receptors, such as GPR109A (also known as HCAR2). These interactions can influence gene expression and cellular metabolism, with implications for inflammation and neuroprotection.

Signaling Pathway of β-Hydroxybutyrate (BHB)

Caption: Potential signaling pathways for a β-hydroxy ketone like BHB.

Quantitative Stability Data

At present, there is a lack of publicly available, detailed quantitative stability data for this compound, such as degradation rate constants or shelf-life under various conditions. The experimental protocols provided in this guide outline the necessary steps to generate such data for specific formulations and storage conditions. It is imperative for researchers and drug developers to perform these studies to establish a comprehensive stability profile for their specific applications.

Conclusion

This compound is a valuable chemical intermediate with known susceptibility to degradation, primarily through dehydration. Proper storage in a cool, dry, and well-ventilated environment within a tightly sealed container is crucial for maintaining its integrity. For critical applications in research and drug development, a comprehensive stability assessment, guided by ICH principles and employing a validated stability-indicating HPLC method, is strongly recommended. Further investigation into its potential biological activities, drawing parallels from structurally related compounds like β-hydroxybutyrate, may unveil novel therapeutic applications.

References

Synthesis of Racemic 3-Hydroxycyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing racemic 3-hydroxycyclopentanone, a valuable building block in organic synthesis. The document details experimental protocols, presents quantitative data in a comparative format, and includes workflow diagrams for clarity.

Introduction

Racemic this compound is a key intermediate in the synthesis of various complex molecules, including prostaglandins (B1171923) and other biologically active compounds. Its bifunctional nature, possessing both a ketone and a hydroxyl group, allows for a wide range of chemical transformations. This guide focuses on practical and well-documented methods for its preparation in a laboratory setting.

Primary Synthetic Pathway: From Dicyclopentadiene (B1670491)

A common and cost-effective route to racemic this compound begins with the readily available industrial feedstock, dicyclopentadiene. This multi-step synthesis involves the thermal cracking of dicyclopentadiene to cyclopentadiene (B3395910), followed by hydrochlorination to form 3-chlorocyclopentene (B1346679), and subsequent hydrolysis to the target molecule.

Experimental Protocols

Step 1: Thermal Depolymerization of Dicyclopentadiene to Cyclopentadiene

This procedure involves the retro-Diels-Alder reaction of dicyclopentadiene to yield the cyclopentadiene monomer.

-

Apparatus: A distillation apparatus equipped with a fractionating column, a heating mantle, and a receiving flask cooled in a dry ice/acetone bath.

-

Procedure:

-

Place dicyclopentadiene in the distillation flask.

-

Heat the flask to approximately 170°C.

-

The cyclopentadiene monomer will distill over and should be collected in the cooled receiving flask.

-

-

Note: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately or stored at low temperatures (-78 °C).

Step 2: Synthesis of 3-Chlorocyclopentene from Cyclopentadiene

This step involves the hydrochlorination of the freshly prepared cyclopentadiene.

-

Apparatus: A three-necked flask equipped with a gas inlet tube, a thermometer, and a dropping funnel, cooled in an ice-salt bath.

-

Procedure:

-

Place the freshly distilled cyclopentadiene in the cooled flask.

-

Bubble hydrogen chloride gas through the cyclopentadiene while maintaining a low temperature.

-

Alternatively, add a cooled solution of concentrated hydrochloric acid dropwise with vigorous stirring.

-

The reaction progress can be monitored by GC analysis.

-

-

Yield: This reaction typically proceeds with a high yield, often in the range of 70-90%.[1]

Step 3: Hydrolysis of 3-Chlorocyclopentene to Racemic this compound

The final step involves the hydrolysis of the allylic chloride. One effective method involves the use of formic acid followed by methanolysis.

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Procedure:

-

A mixture of 3-chlorocyclopentene and 98-100% formic acid is stirred at room temperature.

-

After the initial reaction, the mixture is heated to reflux.

-

The resulting formate (B1220265) ester is then transesterified to the desired alcohol by refluxing with methanol (B129727) and a catalytic amount of acid.

-

-

Yield: This two-step hydrolysis process can provide the target compound in good yield.

Quantitative Data Summary: Dicyclopentadiene Route

| Step | Key Reagents | Temperature (°C) | Reaction Time | Typical Yield (%) |

| 1. Cracking | Dicyclopentadiene | ~170 | Continuous distillation | High |

| 2. Hydrochlorination | Cyclopentadiene, HCl | 0 to -10 | ~1-2 hours | 70-90[1] |

| 3. Hydrolysis | 3-Chlorocyclopentene, Formic Acid, Methanol | RT to Reflux | Several hours | Good |

Experimental Workflow: Dicyclopentadiene Route

Caption: Synthesis of rac-3-Hydroxycyclopentanone from Dicyclopentadiene.

Alternative Synthetic Pathways

While the route from dicyclopentadiene is well-established, other synthetic strategies have been explored. These can be advantageous depending on the availability of starting materials and desired scale.

From Cyclopent-2-enone

Theoretically, the direct hydration of the double bond in cyclopent-2-enone would yield this compound. This is typically achieved through acid catalysis.

-

Reaction: Acid-catalyzed addition of water across the carbon-carbon double bond.

-

Challenges: This method can be complicated by competing polymerization reactions and the potential for rearrangements, making it difficult to achieve high yields of the desired product. Detailed and reliable protocols for this specific transformation are not as readily available in the literature.

From Cyclopentene (B43876) Oxide

Another plausible route involves the ring-opening of cyclopentene oxide. This would be a two-step process.

-

Step 1: Epoxide Ring Opening: Cyclopentene oxide can be opened under acidic or basic conditions to yield trans-1,2-cyclopentanediol.[2][3]

-

Step 2: Selective Oxidation: The resulting diol would then require selective oxidation of one of the secondary alcohol groups to a ketone. This step can be challenging as it is often difficult to prevent over-oxidation or achieve high selectivity.

Experimental Workflow: Cyclopentene Oxide Route

Caption: Plausible synthesis of rac-3-Hydroxycyclopentanone from Cyclopentene Oxide.

From Furan (B31954) Derivatives

More complex synthetic routes starting from furan derivatives have been reported for the synthesis of cyclopentenone structures. These methods often involve multiple steps, including oxidative ring opening of the furan ring followed by intramolecular condensation reactions. While offering access to a variety of substituted cyclopentanones, these routes are generally more intricate for the preparation of the simple racemic this compound.[4]

Conclusion

The synthesis of racemic this compound is most reliably and economically achieved through a multi-step process starting from dicyclopentadiene. This route is well-documented and provides good overall yields. Alternative pathways from cyclopent-2-enone and cyclopentene oxide are chemically feasible but present challenges in terms of reaction control and selectivity. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and available starting materials.

References

- 1. kbfi.ee [kbfi.ee]

- 2. Write appropriate reactions for the formation of cis-1,2-cyclopentane dio.. [askfilo.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Oxidative ring opening of furan derivatives to α,β-unsaturated γ-dicarbonyl compounds, useful intermediates for 3-oxocyclopentenes synthesis | Semantic Scholar [semanticscholar.org]

3-Hydroxycyclopentanone safety data sheet

An In-depth Technical Guide to the Safety of 3-Hydroxycyclopentanone

This guide provides comprehensive safety information for this compound, tailored for researchers, scientists, and drug development professionals. It covers physical and chemical properties, hazard identification, handling procedures, and emergency responses, presenting data in a clear and accessible format.

This compound is a cyclic ketone and a versatile building block in organic synthesis. Understanding its fundamental properties is the first step in ensuring its safe handling.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-hydroxycyclopentan-1-one | [1] |

| Synonyms | This compound | [1][2] |

| CAS Number | 26831-63-0 | [1][2] |

| Molecular Formula | C₅H₈O₂ | [1][3][4][5] |

| Molecular Weight | 100.12 g/mol | [1][3][4] |

| Appearance | Light yellow liquid | [6] |

| LogP (Octanol/Water) | -0.6 |[3] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as an irritant. One supplier also lists it as a flammable liquid.[6] Adherence to GHS guidelines is crucial for communicating its hazards.

Table 2: GHS Hazard Classification

| Classification | Code | Description | Source(s) |

|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][7] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][7] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][7] |

| Flammable Liquids | H226 | Flammable liquid and vapour |[6][8] |

GHS Pictograms:

-

Irritant (GHS07): Indicates that the substance may cause irritation to the skin, eyes, or respiratory tract.[1][6]

-

Flammable (GHS02): Indicates a fire hazard.[6]

Safe Handling and Storage

Proper handling and storage protocols are essential to minimize exposure and associated risks. The following workflow outlines the key stages for safely managing this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Key Handling and Storage Practices:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[2][9] If there is a risk of inhalation, a full-face respirator may be necessary.[2]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[8] Use non-sparking tools and take precautionary measures against static discharge.[2]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated location.[2][6]

Risk Assessment and Mitigation

A systematic risk assessment should be performed before working with this compound. This involves identifying hazards, evaluating potential exposure, and implementing control measures.

Caption: A logical process for risk assessment and control.

First Aid and Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

|---|---|---|

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. | [2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists. | [2] |

| Eye Contact | Immediately flush eyes with plenty of pure water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | [2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately. |[2] |

Spill Response:

-

Evacuate personnel from the immediate area.

-

Remove all sources of ignition.[2]

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using absorbent materials (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, closed container for disposal.[2]

Toxicological Information

-

Acute Toxicity: No quantitative data (LD50/LC50) is available for oral, dermal, or inhalation routes.[2]

-

Skin Irritation: Classified as causing skin irritation.[1]

-

Eye Irritation: Classified as causing serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory tract irritation.[1]

-

Chronic Toxicity: Data on carcinogenicity, mutagenicity, and reproductive toxicity are not available.[2]

Experimental Protocols for Hazard Assessment

For substances with limited toxicological data, standard test guidelines are used to characterize hazards. The following are examples of protocols relevant to the identified hazards of this compound.

A. Skin Irritation/Corrosion Testing (Based on OECD Test Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation.

-

Methodology:

-

Test System: Typically, the test is conducted on the shaved skin of a single albino rabbit.

-

Application: A small amount (0.5 mL of liquid) of the test substance is applied to a small area of skin under a gauze patch.

-

Exposure: The patch is held in place for a specified duration, usually 4 hours.

-

Observation: After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The reactions are scored on a numerical scale (0-4). The mean scores are used to classify the substance's irritation potential.

-

B. Eye Irritation/Corrosion Testing (Based on OECD Test Guideline 405)

-

Objective: To determine the potential of a substance to cause serious eye damage or irritation.

-

Methodology:

-

Test System: The test is performed on the eyes of albino rabbits.

-

Application: A measured amount (0.1 mL of liquid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated as a control.

-

Observation: The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.

-

Scoring: Observations are scored based on a standardized scale. The persistence and severity of the observed effects determine the classification.

-

Disclaimer: This document is intended as a guide and is based on currently available information. It is not a substitute for a formal risk assessment. Users should consult original Safety Data Sheets (SDS) and follow all applicable institutional and regulatory guidelines.

References

- 1. This compound | C5H8O2 | CID 10796707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. (s)-3-Hydroxycyclopentanone | C5H8O2 | CID 9548658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclopentanone, 3-hydroxy-, (R)- | C5H8O2 | CID 643078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. This compound 97% | CAS: 26831-63-0 | AChemBlock [achemblock.com]

- 7. 2-Hydroxycyclopentanone | C5H8O2 | CID 270624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 3-(hydroxymethyl)cyclopentanone|113681-11-1|MSDS [dcchemicals.com]

An In-depth Technical Guide to the Physical Properties of 3-Hydroxycyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-hydroxycyclopentan-1-one. The information is compiled from various chemical databases and scientific literature to support research, development, and application of this compound. All quantitative data is presented in a clear, tabular format for ease of comparison. Where available, details on experimental methodologies are provided.

Core Physical Properties

3-Hydroxycyclopentan-1-one is a cyclic ketone and a secondary alcohol with the chemical formula C₅H₈O₂. Its physical characteristics are influenced by the presence of both a polar carbonyl group and a hydroxyl group, which allows for hydrogen bonding.

Quantitative Physical Properties

The following table summarizes the key physical and computed properties of 3-hydroxycyclopentan-1-one. It is important to note that many of the available data points are computed rather than experimentally determined.

| Property | Value | Source |

| Molecular Weight | 100.12 g/mol | Computed by PubChem[1][2][3] |

| Molecular Formula | C₅H₈O₂ | PubChem[2] |

| Appearance | Light yellow liquid | AChemBlock[4] |

| Boiling Point | Predicted: 210.0 ± 33.0 °C at 760 mmHg | Guidechem |

| Melting Point | No experimental data available | |

| Density | Predicted: 1.217 ± 0.06 g/cm³ | Guidechem |

| Solubility | No quantitative experimental data available. Expected to be soluble in water and polar organic solvents. | |

| XLogP3-AA (Lipophilicity) | -0.6 | Computed by XLogP3 3.0[1][3] |

| Topological Polar Surface Area | 37.3 Ų | Computed by Cactvs 3.4.6.11[1][2][3] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11[5] |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11[5] |

| Rotatable Bond Count | 0 | Computed by Cactvs 3.4.6.11[5] |

| Complexity | 88.1 | Computed by Cactvs 3.4.6.11[1][2] |

Experimental Protocols

Melting Point Determination (for solid derivatives or if the compound is a solid at room temperature)

A common method for determining the melting point of an organic solid involves using a melting point apparatus.

General Protocol:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a heating block or an oil bath within the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid first begins to melt and the temperature at which the last crystal melts are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Boiling Point Determination

The boiling point of a liquid can be determined using various methods, including distillation or the Thiele tube method.

General Protocol (Distillation):

-

The liquid sample is placed in a distillation flask with a few boiling chips to ensure smooth boiling.

-

A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

The flask is heated, and the liquid is brought to a boil.

-

The temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected, is recorded as the boiling point.

Synthesis and Purification Workflow

While a specific, detailed protocol for the synthesis of 3-hydroxycyclopentan-1-one was not found in the immediate search, a general workflow can be inferred from the synthesis of similar cyclopentenone derivatives. A common approach involves an intramolecular aldol (B89426) condensation.

Caption: A generalized workflow for the synthesis and purification of 3-hydroxycyclopentan-1-one.

Related Biological Pathway

While no signaling pathways directly involving 3-hydroxycyclopentan-1-one were identified, a closely related compound, 2-amino-3-hydroxycyclopent-2-enone (C₅N), is formed through a three-enzyme pathway. This pathway is involved in the biosynthesis of several natural products.

Caption: A three-enzyme pathway for the biosynthesis of the related compound C₅N.

This guide serves as a foundational resource for professionals working with 3-hydroxycyclopentan-1-one. Further experimental investigation is required to definitively determine many of its physical properties.

References

- 1. (s)-3-Hydroxycyclopentanone | C5H8O2 | CID 9548658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxycyclopentanone | C5H8O2 | CID 10796707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentanone, 3-hydroxy-, (R)- | C5H8O2 | CID 643078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. danabiosci.com [danabiosci.com]

- 5. A three enzyme pathway for 2-amino-3-hydroxycyclopent-2-enone formation and incorporation in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Enantioselective Synthesis of 3-Hydroxycyclopentanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-hydroxycyclopentanone is a valuable building block in organic synthesis, serving as a versatile precursor for a variety of complex molecules, including prostaglandins, carbocyclic nucleosides, and other biologically active compounds. The stereochemistry of the hydroxyl group is crucial for the biological activity and efficacy of the final products. Therefore, the development of efficient and highly enantioselective methods for the synthesis of both (R)- and (S)-3-hydroxycyclopentanone is of significant interest to the pharmaceutical and chemical industries.

This document provides detailed application notes and experimental protocols for three primary strategies for the enantioselective synthesis of this compound: Enzymatic Kinetic Resolution (EKR), Asymmetric Reduction of 1,3-Cyclopentanedione (B128120), and Organocatalytic Aldol (B89426) Reaction.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the different enantioselective methods described in this document, allowing for a direct comparison of their efficiency.

| Method | Catalyst/Enzyme | Substrate | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee%) |

| Enzymatic Kinetic Resolution | |||||

| Ethanolysis of Acetate (B1210297) | Candida antarctica Lipase (B570770) B (CAL-B) | (R)-3-oxocyclopentyl acetate | (R) | 90 | >99 |

| Asymmetric Reduction | |||||

| Microbial Reduction | Rhodotorula rubra | 1,3-Cyclopentanedione | (R) or (S) | >95 | up to 99 |

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN complex | 2,2-dimethylcyclopentane-1,3-dione | (S) | Excellent | High |

| Organocatalytic Aldol Reaction | |||||

| Proline-Catalyzed | L-Proline | Acetone (B3395972) and Isobutyraldehyde (B47883) (example) | (R) | 68 | 96 |

Experimental Protocols and Methodologies

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. For this compound, lipases are commonly employed to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.

Caption: Workflow for Enzymatic Kinetic Resolution of this compound.

This protocol describes the synthesis of (R)-3-hydroxycyclopentanone from its corresponding acetate using Candida antarctica lipase B (CAL-B).[1]

Materials:

-

(R)-3-oxocyclopentyl acetate

-

tert-Butyl methyl ether (MTBE)

-

Candida antarctica lipase B (CAL-B)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE)

Procedure:

-

To a round-bottom flask, add (R)-3-oxocyclopentyl acetate (160 mg, 1.13 mmol), ethanol (1 mL), MTBE (1 mL), and CAL-B (330 U, 83 mg).

-

Stir the reaction mixture at 25 °C for 30 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter off the enzyme.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by flash chromatography on silica gel using an eluent of EtOAc/PE (2:1) to yield (R)-3-hydroxycyclopentanone as a colorless oil.

Expected Outcome:

-

Yield: ~90% (101 mg)

-

Enantiomeric excess: >99% for the (R)-enantiomer.

Asymmetric Reduction of 1,3-Cyclopentanedione

The desymmetrization of a prochiral starting material like 1,3-cyclopentanedione is an efficient strategy to obtain enantiomerically pure this compound. This can be achieved through microbial reduction or with metal-based catalysts.

Caption: Workflow for Asymmetric Reduction of 1,3-Cyclopentanedione.

This protocol provides a general procedure for the asymmetric reduction of 1,3-cyclopentanedione using whole cells of Rhodotorula rubra. This method is known for its high enantioselectivity and environmentally benign nature.[2]

Materials:

-

1,3-Cyclopentanedione

-

Rhodotorula rubra cell culture

-

Glucose (or other carbon source)

-

Phosphate (B84403) buffer (pH 7.0)

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate

Procedure:

-

Cultivate Rhodotorula rubra in a suitable growth medium until a sufficient cell density is reached.

-

Harvest the cells by centrifugation and wash with phosphate buffer.

-

Resuspend the cells in a phosphate buffer containing glucose.

-

Add 1,3-cyclopentanedione to the cell suspension.

-

Incubate the reaction mixture on a shaker at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction progress by GC or HPLC.

-

Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Expected Outcome:

-

Yield: >95%

-

Enantiomeric excess: up to 99%

Organocatalytic Aldol Reaction

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral molecules. Proline and its derivatives are effective catalysts for asymmetric aldol reactions, which can be adapted for the synthesis of this compound.

Caption: Workflow for Organocatalytic Aldol Synthesis of this compound.

This protocol outlines a general procedure for the L-proline-catalyzed asymmetric aldol reaction, which can be adapted for the synthesis of this compound by selecting appropriate starting materials. The provided example is for the reaction of acetone with an aldehyde.

Materials:

-

Aldehyde (e.g., glyoxal (B1671930) or a protected equivalent)

-

Acetone (or another suitable ketone)

-

L-Proline

-

Dimethyl sulfoxide (B87167) (DMSO) or another suitable solvent

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of L-proline (10-30 mol%) in the chosen solvent, add the aldehyde (1.0 equivalent) and the ketone (e.g., acetone, as solvent and reactant).

-

Stir the solution at the desired temperature (e.g., room temperature) for 24-72 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Expected Outcome (for model reactions):

-

Yield: Moderate to good (e.g., 68% for isobutyraldehyde and acetone).

-

Enantiomeric excess: Good to excellent (e.g., 96% ee for isobutyraldehyde and acetone).

Conclusion

The enantioselective synthesis of this compound can be achieved through several effective strategies, each with its own advantages. Enzymatic methods, such as kinetic resolution and asymmetric reduction, offer high enantioselectivity under mild, environmentally friendly conditions. Asymmetric transfer hydrogenation provides an efficient route with high yields. Organocatalytic aldol reactions represent a valuable metal-free alternative. The choice of method will depend on factors such as the desired enantiomer, required scale, and available resources. The protocols and data presented in this document provide a comprehensive guide for researchers to select and implement the most suitable approach for their specific needs in the synthesis of this important chiral building block.

References

Application Notes and Protocols: The Use of 3-Hydroxycyclopentanone in Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets in drug discovery and development. The stereocontrolled synthesis of these complex molecules remains a significant challenge in organic chemistry. A key strategic element in many synthetic routes is the construction of the functionalized cyclopentane (B165970) core. 3-Hydroxycyclopentanone serves as a versatile and accessible starting material for the elaboration of critical prostaglandin (B15479496) intermediates, such as the Corey lactone and its precursors.

This document outlines key applications and detailed protocols for the utilization of this compound in the synthesis of prostaglandins. The focus is on a synthetic strategy that proceeds through a 4-hydroxy-2-cyclopentenone (B1226963) intermediate, a common precursor for the introduction of the prostaglandin side chains via conjugate addition.

Synthetic Strategy Overview

The overall synthetic strategy involves a three-main-step sequence starting from this compound:

-

Protection of the Hydroxyl Group: The hydroxyl group of this compound is first protected to prevent interference in subsequent reactions. Acetylation is a common and effective method.

-

Formation of a Key Intermediate: The protected this compound is then converted into a crucial 4-hydroxy-2-cyclopentenone derivative. This transformation introduces the necessary unsaturation and repositions the hydroxyl group for directing the stereoselective introduction of the prostaglandin side chains.

-

Conjugate Addition: The final key step involves the conjugate addition of an organocuprate reagent to the 4-hydroxy-2-cyclopentenone intermediate. This step installs the lower side chain of the prostaglandin skeleton with high stereocontrol.

This sequence provides a reliable pathway to advanced prostaglandin precursors, which can then be further elaborated to target specific prostaglandin molecules.

Data Presentation

The following tables summarize quantitative data for the key transformations in the synthesis of prostaglandin precursors from this compound derivatives.

Table 1: Conversion of 3-Acetoxy-Cyclopentenone Derivatives to 4-Hydroxy-2-cyclopentenones

| Entry | Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| 1 | 3-acetoxy-2-allyl-3-methyl-4-cyclopentenone | 10% H₂SO₄, 60°C, 8 h | 2-allyl-4-hydroxy-3-methyl-2-cyclopentenone | 81 | [1] |

| 2 | 3-acetoxy-2-allyl-3-methyl-4-cyclopentenone | Acetic acid, H₂O, reflux, 10 h | 2-allyl-4-hydroxy-3-methyl-2-cyclopentenone | 83 | [1] |

| 3 | 3-acetoxy-2-n-pentyl-3-methyl-4-cyclopentenone | 20% H₂SO₄, THF, 30-50°C, 6 h | 4-hydroxy-2-n-pentyl-3-methyl-2-cyclopentenone | 85 | [1] |

| 4 | 3-acetoxy-2-propargyl-3-methyl-4-cyclopentenone | 20% H₂SO₄, 0°C, 3 h | 4-hydroxy-2-propargyl-3-methyl-2-cyclopentenone | 91 | [1] |

Table 2: Conjugate Addition to Cyclopentenone Precursors

| Entry | Cyclopentenone Substrate | Organocuprate Reagent | Reaction Conditions | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Substituted Cyclopentenone | Vinyl Copper Reagent | THF, -78°C | Trans-disubstituted cyclopentanone | 64 | >20:1 |

| 2 | 4-tert-butoxy-cyclopentenone | Chiral 10-mercaptoisoborneol | Not Specified | Diastereomeric thioether adducts | Not Specified | Separation by precipitation |

Experimental Protocols

Protocol 1: Acetylation of this compound

This protocol describes the protection of the hydroxyl group of this compound as an acetate (B1210297) ester.

Materials:

-

This compound

-

Acetic anhydride (B1165640)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) to the solution at 0°C.

-

Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-oxocyclopentyl acetate.

Protocol 2: Synthesis of 4-Hydroxy-2-cyclopentenone Derivative

This protocol is adapted from the conditions described in patent EP0133251A2 for the conversion of a 3-acetoxy-cyclopentenone to a 4-hydroxy-2-cyclopentenone.[1]

Materials:

-

3-Acetoxy-2-allyl-3-methyl-4-cyclopentenone

-

10% Sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 3-acetoxy-2-allyl-3-methyl-4-cyclopentenone (1.0 eq).

-

Add 10% aqueous sulfuric acid.

-

Heat the mixture to 60°C and stir for 8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-allyl-4-hydroxy-3-methyl-2-cyclopentenone.

Protocol 3: Conjugate Addition of an Organocuprate

This protocol outlines a general procedure for the stereoselective conjugate addition of an organocuprate to a cyclopentenone precursor to install the lower prostaglandin side chain.

Materials:

-

4-Hydroxy-2-cyclopentenone derivative (protected hydroxyl group, e.g., as TBDMS ether)

-

Lower side chain vinyl iodide or vinyl stannane

-

t-Butyllithium

-

Copper(I) cyanide (CuCN)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the lower side chain vinyl iodide (2.0 eq) in anhydrous THF and cool to -78°C.

-

Slowly add t-butyllithium (2.0 eq) and stir for 30 minutes.

-

In a separate flask, suspend CuCN (1.0 eq) in anhydrous THF at -78°C.

-

Transfer the vinyl lithium solution to the CuCN suspension via cannula and stir for 1 hour to form the organocuprate reagent.

-

Dissolve the protected 4-hydroxy-2-cyclopentenone derivative (1.0 eq) in anhydrous THF and cool to -78°C.

-

Slowly add the organocuprate solution to the cyclopentenone solution.

-

Stir the reaction at -78°C for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

Visualizations

Logical Relationship of Synthetic Steps

Caption: Synthetic pathway from this compound.

Experimental Workflow for Conjugate Addition

Caption: Experimental workflow for conjugate addition.

References

Application Notes and Protocols: Oxidation of 3-Hydroxycyclopentanone to 1,3-Cyclopentanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclopentanedione is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds.[1] Its preparation through the oxidation of 3-hydroxycyclopentanone is a key transformation. This document provides detailed protocols for two common and effective oxidation methods: the Swern oxidation and the Jones oxidation. The Swern oxidation is known for its mild reaction conditions, making it suitable for sensitive substrates, while the Jones oxidation is a more classical and robust method.[2][3][4][5]

Data Presentation

The choice of oxidation method can significantly impact the yield and purity of the final product. Below is a summary of expected quantitative data for the Swern and Jones oxidation of this compound.

| Parameter | Swern Oxidation | Jones Oxidation |

| Starting Material | This compound | This compound |

| Primary Reagents | Oxalyl chloride, DMSO, Triethylamine (B128534) | Chromium trioxide, Sulfuric acid, Acetone (B3395972) |

| Reaction Temperature | -78 °C to room temperature | 0 °C to room temperature |

| Typical Yield | 85-95% | 75-85% |

| Reaction Time | 1-2 hours | 2-4 hours |

| Work-up | Aqueous wash | Quenching with isopropanol (B130326), extraction |

| Purification | Column chromatography | Recrystallization or column chromatography |

Experimental Protocols

Protocol 1: Swern Oxidation of this compound

The Swern oxidation is a mild and highly efficient method for converting secondary alcohols to ketones.[2][3][6][7]

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Water, deionized

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate (B1210297) for elution

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM with stirring.

-

DMSO Addition: In a separate flask, prepare a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM. Slowly add this DMSO solution to the stirred oxalyl chloride solution at -78 °C. Stir the mixture for 15 minutes.

-

Alcohol Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Slowly add the alcohol solution to the reaction mixture at -78 °C. Stir for 30 minutes.

-

Base Addition: Slowly add triethylamine (5.0 equivalents) to the reaction mixture at -78 °C. Stir for an additional 30 minutes.

-

Work-up:

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding deionized water.

-